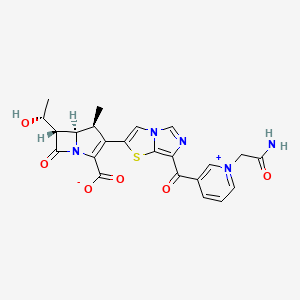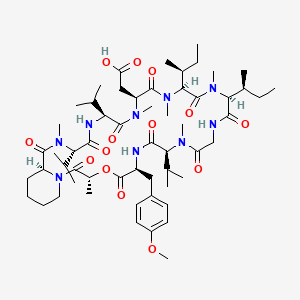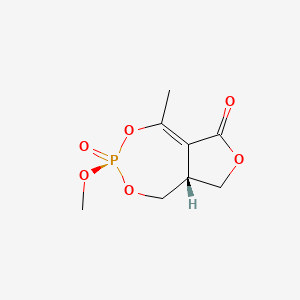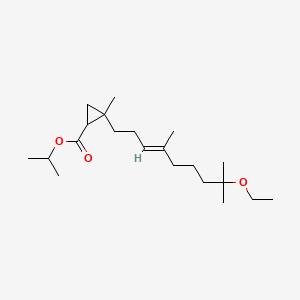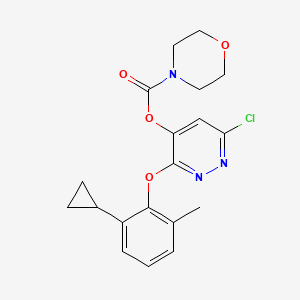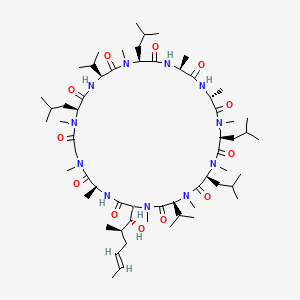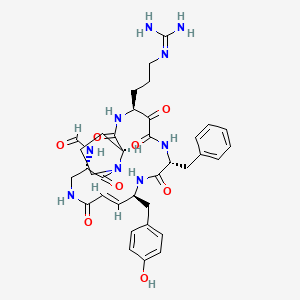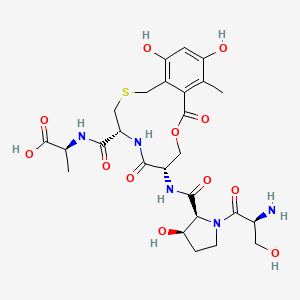
8-环戊基-1,3-二甲基黄嘌呤
描述
8-Cyclopentyl-1,3-dimethylxanthine, also known as 8-Cyclopentyltheophylline, 8-CPT, or CPX, is a drug that acts as a potent and selective antagonist for the adenosine receptors . It has some selectivity for the A1 receptor subtype, as well as being a non-selective phosphodiesterase inhibitor . It is a high-affinity adenosine A1 receptor antagonist .
Molecular Structure Analysis
The molecular formula of 8-Cyclopentyl-1,3-dimethylxanthine is C12H16N4O2 .Chemical Reactions Analysis
8-Cyclopentyl-1,3-dimethylxanthine is a selective adenosine A1 receptor antagonist . It has a binding activity in rat brain membranes with Ki = 10.9 nM for the A1 receptor and Ki = 1440 nM for the A2 receptor .Physical And Chemical Properties Analysis
8-Cyclopentyl-1,3-dimethylxanthine has a molecular weight of 248.28 g/mol . It is a white crystalline solid .科学研究应用
Neuroprotective Effects
8-Cyclopentyl-1,3-dimethylxanthine has been shown to inhibit hypoxia-induced depression of evoked synaptic potentials in rat hippocampal slices. This suggests potential neuroprotective effects that could be beneficial in conditions like ischemic stroke .
Seizure Modulation
This compound increases the duration of secondary after-discharge in electrically induced seizures in rats. This indicates its potential use in studying seizure mechanisms and developing treatments for epilepsy .
Psychomotor Stimulant Effects
In animal studies, specifically squirrel monkeys, 8-Cyclopentyl-1,3-dimethylxanthine has demonstrated psychomotor stimulant effects. This could have implications for the development of new treatments for disorders characterized by psychomotor retardation .
Cancer Research
It has been used as an adenosine receptor antagonist in various cell lines, including macrophages, human umbilical vein endothelial cells (HUVECs), and MCF-7 breast cancer cells. This suggests a role in cancer research, particularly in understanding the mechanisms of tumor progression and testing anti-cancer effects .
Antidepressant Efficacy Enhancement
Research indicates that 8-Cyclopentyl-1,3-dimethylxanthine can enhance the effectiveness of antidepressants in behavioral tests and modulate redox balance in the cerebral cortex of mice. This points to its potential use in improving antidepressant therapies .
Phosphodiesterase Inhibition
As a non-selective phosphodiesterase inhibitor with stimulant effects slightly higher than caffeine, this compound may have applications in treating conditions like chronic obstructive pulmonary disease (COPD) or asthma by relaxing smooth muscles and reducing inflammation .
未来方向
Research has shown that 8-Cyclopentyl-1,3-dimethylxanthine enhances the effectiveness of antidepressants in behavioral tests and modulates the redox balance in the cerebral cortex of mice . This suggests that the adenosine system may be involved in increasing the effect of antidepressants . This could potentially open up new avenues for the development of antidepressant drugs .
属性
IUPAC Name |
8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVHFRLUNIOSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189432 | |
| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-Cyclopentyl-1,3-dimethylxanthine | |
CAS RN |
35873-49-5 | |
| Record name | 8-Cyclopentyltheophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35873-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035873495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-cyclopentyltheophylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Cyclopentyl-1,3-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-CYCLOPENTYLTHEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PWT4CPL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 8-cyclopentyltheophylline (8-CPT)?
A1: 8-CPT acts primarily as a selective antagonist at adenosine A1 receptors (A1ARs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 8-CPT exert its effects at the cellular level?
A2: 8-CPT binds to A1ARs, preventing endogenous adenosine from binding and activating the receptor. This blockade disrupts adenosine's inhibitory effects on various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream consequences of 8-CPT's antagonism of A1ARs?
A3: The downstream effects of 8-CPT are diverse and depend on the specific physiological system involved. Some notable effects include:
- Increased neurotransmitter release: 8-CPT can enhance the release of various neurotransmitters, including glutamate, acetylcholine, and noradrenaline, by blocking the inhibitory influence of adenosine on presynaptic A1ARs. [, , , , , ]
- Modulation of neuronal activity: 8-CPT can increase neuronal excitability and facilitate synaptic transmission in brain regions like the hippocampus and locus coeruleus by blocking A1AR-mediated inhibition. [, , , , ]
- Cardiovascular effects: 8-CPT can modulate heart rate, blood pressure, and coronary blood flow by altering the balance of adenosinergic signaling in the heart and vasculature. [, , , , , ]
- Metabolic effects: 8-CPT can influence thermogenesis, lipolysis, and glucose utilization by modulating adenosine's effects on these metabolic processes. [, ]
Q4: What is the molecular formula and weight of 8-cyclopentyltheophylline?
A4:
Q5: Is there any available spectroscopic data for 8-CPT?
A5: While specific spectroscopic data is not provided in the abstracts, techniques like NMR and Mass spectrometry would be commonly used to confirm its structure and purity.
A5: The provided research focuses primarily on the pharmacological properties of 8-CPT as an adenosine A1 receptor antagonist. There is no information regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry.
Q6: How does the cyclopentyl group at the 8-position of theophylline contribute to the selectivity of 8-CPT for A1ARs?
A6: The cyclopentyl group at the 8-position is crucial for the high affinity and selectivity of 8-CPT for A1ARs compared to A2ARs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This bulky substituent is thought to interact favorably with specific amino acid residues within the binding pocket of the A1AR, resulting in a higher affinity compared to the A2AR.
Q7: Have any other structural modifications to 8-CPT been explored, and how do they affect its activity?
A7: While the provided abstracts primarily focus on 8-CPT, some studies explore closely related analogs. For example, N6-substituted adenosine receptor agonists with potent antinociceptive activity have been synthesized, highlighting the importance of the N6 substituent for activity. []
A7: The provided research primarily focuses on the pharmacological and physiological effects of 8-CPT. Information regarding its stability and formulation, SHE regulations, analytical methods, environmental impact, dissolution and solubility, analytical method validation, and quality control and assurance is not available.
Q8: How is 8-CPT administered in experimental settings?
A8: In the provided studies, 8-CPT is administered through various routes, including:
- Intravenous (i.v.) injection [, ]
- Intraperitoneal (i.p.) injection [, , , , , , , , ]
- Microinjection directly into specific brain regions, such as the basal forebrain [, ]
Q9: Does 8-CPT cross the blood-brain barrier?
A9: Yes, 8-CPT effectively crosses the blood-brain barrier, evidenced by its ability to reverse the effects of centrally acting adenosine agonists after systemic administration. [, , ] One study showed that 8-(p-sulfophenyl)-theophylline, a related compound that doesn't cross the blood-brain barrier, failed to produce similar effects, further supporting the central action of 8-CPT. []
Q10: What in vitro models have been used to study the effects of 8-CPT?
A10: Several in vitro models, including:
- Isolated tissues: Including guinea pig heart, rat locus coeruleus neurons, and rat hippocampal slices, have been used to examine the electrophysiological effects of 8-CPT. [, , , , , , , , , ]
- Cell cultures: Primary cultures of rat hepatocytes and murine cortical cultures have been used to investigate the effects of 8-CPT on cellular signaling pathways and neuronal death. [, , ]
Q11: What in vivo models have been used to study the effects of 8-CPT?
A11: Various in vivo models have been used, including:
- Rodent models of sleep: 8-CPT has been shown to reverse sleep deprivation-induced changes in anesthetic action in rats. [, ]
- Rodent models of pain: 8-CPT can attenuate allodynia induced by spinal nerve ligation in rats. []
- Rodent models of drug addiction: 8-CPT can influence the discriminative-stimulus effects of cocaine and methamphetamine in rats. []
- Rodent models of hypoxia: 8-CPT has been shown to reverse hypoxic synaptic depression in rat hippocampus and modulate hypoxia-induced convulsions in mice. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



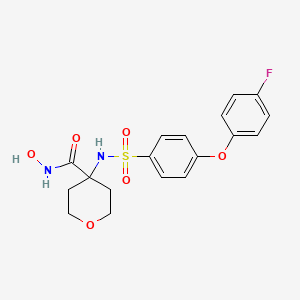
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
